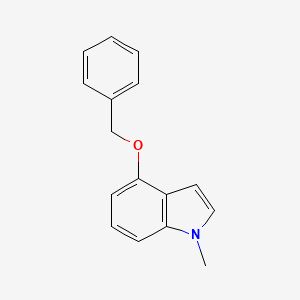

4-(Benzyloxy)-1-methyl-1H-indole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Industrial Applications

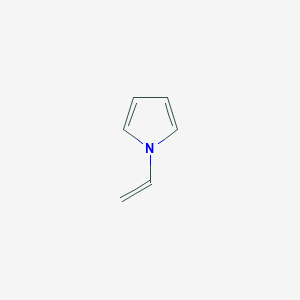

- Synthesis Techniques: 4-(Benzyloxy)-1-methyl-1H-indole derivatives are synthesized through various chemical reactions such as benzylation, reduction, bromination, and the Bischler-Möhlau synthesis. This process is suitable for industrial preparation due to its low cost, mild conditions, fewer side reactions, and high yield (L. Zuo, 2014).

Biological and Pharmacological Research

- Dual Inhibitor for Cholinesterase and Monoamine Oxidase: A derivative of this compound has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, which is important for neurodegenerative diseases (Bautista-Aguilera et al., 2014).

- Antitumor Activity: Certain derivatives have shown potential as antineoplastic agents, particularly in leukemic and solid tumor cells, following standard NCI protocols (Nguyen et al., 1990).

Chemical and Material Science

- Photophysical Studies for Fluorescent Probes: Indole derivatives, including this compound, have been studied for their photophysical properties in various solvents, indicating their potential as fluorescent probes. Their response to fluoride ions has been particularly noteworthy, showing significant spectral changes in fluorescence emission upon interaction (Pereira et al., 2010).

Miscellaneous Applications

- Expanding Enzyme Substrate Specificity: Research has shown the capability of expanding the substrate specificity of cytochrome P450 2A6 for oxidizing bulky substituted indole compounds like this compound, leading to new product formations (Wu et al., 2005).

- Synthesis of Newer Pharmacologically Active Compounds: Derivatives of this compound are being explored for the synthesis of new pharmacologically active compounds, indicating their importance in medicinal chemistry (Jain et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as trypsin-1 . The role of Trypsin-1 is to cleave peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. It plays a vital role in various biological processes, including digestion.

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function and resulting in the observed effects of the compound.

Biochemical Pathways

For instance, they can undergo oxidation, leading to the formation of carbonyl compounds . These compounds play crucial roles in various biochemical pathways, including energy production and signal transduction.

Result of Action

The reactions that benzylic compounds undergo, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various molecular and cellular changes . For instance, oxidation can result in the formation of carbonyl compounds, which can affect cellular redox balance and signaling pathways .

Action Environment

The action of 4-(Benzyloxy)-1-methyl-1H-indole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the reactions that benzylic compounds undergo . Moreover, the pH and temperature of the environment can affect the rate and extent of these reactions. Therefore, the action, efficacy, and stability of this compound can be influenced by the conditions under which it is used.

Analyse Biochimique

Biochemical Properties

The nature of these interactions can be influenced by the specific functional groups present in the compound, such as the benzyloxy and methyl groups in 4-(Benzyloxy)-1-methyl-1H-indole .

Cellular Effects

Other indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would likely depend on its interactions with cellular biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Such studies would be important to assess the compound’s efficacy and safety profile, including any threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Understanding these pathways, including any enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels, would provide valuable insights into the compound’s biological activity .

Transport and Distribution

This would include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Understanding where this compound localizes within cells, and how this localization affects its activity or function, would be crucial for understanding its biological effects .

Propriétés

IUPAC Name |

1-methyl-4-phenylmethoxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-17-11-10-14-15(17)8-5-9-16(14)18-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDAWVOJQQXZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647270 | |

| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13523-93-8 | |

| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

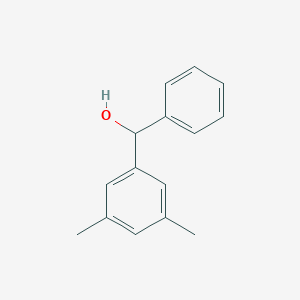

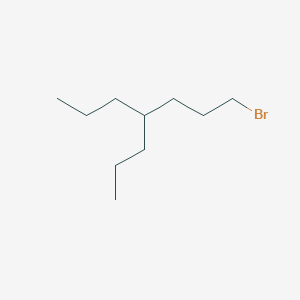

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B3047016.png)

![[2-(Hydroxymethyl)oxolan-2-yl]methanol](/img/structure/B3047020.png)

![(2R,3S,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3047021.png)

![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)